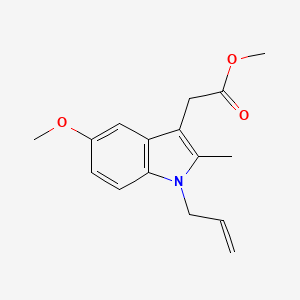
Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester is a derivative of indole-3-acetic acid, a well-known plant hormone. This compound is part of the indole family, which is significant in both natural products and synthetic drugs due to its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole compound .
Industrial Production Methods
Industrial production methods for indole derivatives generally involve large-scale Fischer indole synthesis, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the target compound .
Chemical Reactions Analysis
Types of Reactions
Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in plant growth and development.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. In plants, it mimics the action of natural auxins, promoting cell elongation and division. The compound binds to auxin receptors, triggering a cascade of cellular responses that regulate growth and development .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A natural plant hormone with similar biological activities.
1-Methyl-3-indoleacetic acid: Another indole derivative with distinct chemical properties.
5-Methoxy-3-indoleacetic acid: Known for its role in various biological processes
Uniqueness
Indole-3-acetic acid, 1-allyl-5-methoxy-2-methyl-, methyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
27462-95-9 |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
methyl 2-(5-methoxy-2-methyl-1-prop-2-enylindol-3-yl)acetate |
InChI |
InChI=1S/C16H19NO3/c1-5-8-17-11(2)13(10-16(18)20-4)14-9-12(19-3)6-7-15(14)17/h5-7,9H,1,8,10H2,2-4H3 |
InChI Key |
YKGVRAIWWAVOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1CC=C)C=CC(=C2)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


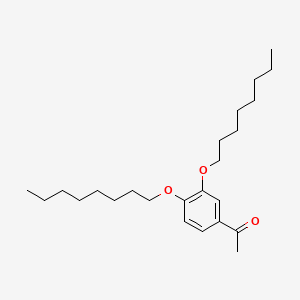
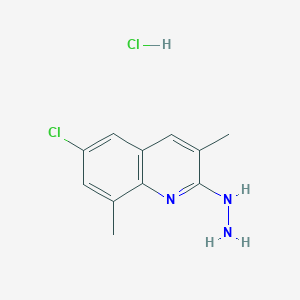
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)

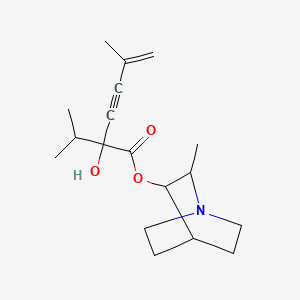
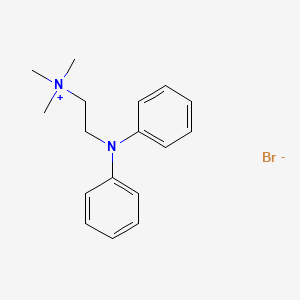
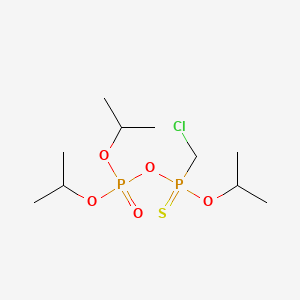
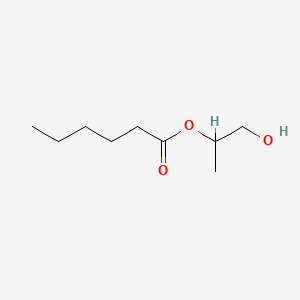
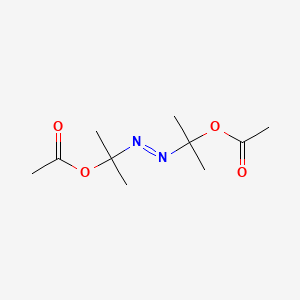
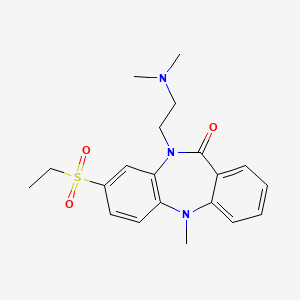
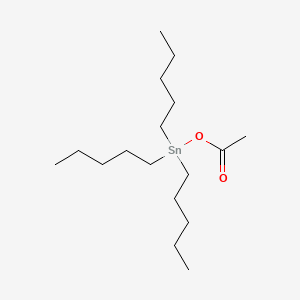


![Methyl 2-[5-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13749627.png)
